![molecular formula C10H13N3OS B3034252 [(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea](/img/structure/B3034252.png)
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea
Overview
Description
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Semicarbazides - Semicarbazones - Thiosemicarbazones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Thiosemicarbazones, a class of compounds to which sri-224 belongs, have been shown to interact with cellular iron (and copper) homeostasis .
Mode of Action
Thiosemicarbazones, including SRI-224, are known for their strong metal-chelating properties . They interfere with the cellular iron (and copper) homeostasis, which is assumed to play an important role in their biological activity .
Biochemical Pathways
Thiosemicarbazones are known to influence diverse biological pathways in a complex and multi-faceted mode of action .
Result of Action
Thiosemicarbazones have been reported to possess significant antineoplastic activity .
Biochemical Analysis
Biochemical Properties
SRI-224 plays a crucial role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary interactions of SRI-224 is with the enzyme cyclopropane mycolic acid synthase (CMAS), which is involved in the synthesis of mycolic acids in mycobacteria . SRI-224 inhibits the cyclopropanation of mycolic acids, leading to significant changes in the cell wall composition of mycobacteria. This inhibition disrupts the integrity of the mycobacterial cell wall, making it more permeable and less able to evade the host immune system.
Cellular Effects
The effects of SRI-224 on cellular processes are profound and multifaceted. In mycobacteria, SRI-224 disrupts the synthesis of mycolic acids, leading to alterations in cell wall structure and function . This disruption results in increased cell wall permeability, making the bacteria more susceptible to host immune responses and antimicrobial agents.
Molecular Mechanism
The molecular mechanism of action of SRI-224 involves several key interactions with biomolecules. At the molecular level, SRI-224 binds to the active site of cyclopropane mycolic acid synthase (CMAS), inhibiting its enzymatic activity . This binding prevents the cyclopropanation of mycolic acids, leading to changes in the composition and structure of the mycobacterial cell wall.
Temporal Effects in Laboratory Settings
The effects of SRI-224 on cellular function can change over time in laboratory settings. Studies have shown that SRI-224 is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to SRI-224 can lead to cumulative effects on cellular function, particularly in terms of cell growth and proliferation.
Dosage Effects in Animal Models
The effects of SRI-224 vary with different dosages in animal models. In studies involving mice, SRI-224 has been shown to inhibit the growth of Mycobacterium avium at concentrations of 2 μg/ml or lower . At higher doses, SRI-224 can lead to significant reductions in bacterial loads in the liver and spleen, indicating its potent antimicrobial activity.
Metabolic Pathways
SRI-224 is involved in several metabolic pathways, particularly those related to the synthesis and modification of mycolic acids in mycobacteria . The primary metabolic pathway affected by SRI-224 is the cyclopropanation of mycolic acids, which is catalyzed by cyclopropane mycolic acid synthase (CMAS). By inhibiting CMAS, SRI-224 disrupts the synthesis of cyclopropanated mycolic acids, leading to changes in the composition and structure of the mycobacterial cell wall.
Transport and Distribution
The transport and distribution of SRI-224 within cells and tissues are critical for its therapeutic effects. SRI-224 is transported into cells via specific transporters and binding proteins, which facilitate its uptake and accumulation in target tissues . Once inside the cell, SRI-224 can localize to specific subcellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of SRI-224 is an important factor in its activity and function. SRI-224 can localize to specific compartments within the cell, including the cytoplasm and nucleus . In the cytoplasm, SRI-224 can interact with enzymes and proteins involved in metabolic pathways and signal transduction, leading to changes in cellular function.
Properties
IUPAC Name |
[(E)-1-(4-methoxyphenyl)ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-7(12-13-10(11)15)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H3,11,13,15)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXKIPVPEBSPLT-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination chemistry of p-Methoxyacetophenone thiosemicarbazone with metal ions?
A2: p-Methoxyacetophenone thiosemicarbazone acts as a tridentate ligand, coordinating with metal ions like Cu(II), Fe(II), Zn(II), Sn(II), and Pb(II) through the imine nitrogen and sulfur atoms. [, , ] The resulting complexes have been characterized using various techniques including elemental analysis, infrared spectroscopy (IR), UV-Vis spectroscopy, and molar conductivity measurements. [, , ]
Q2: Are there any studies on the biological activity of metal complexes containing p-Methoxyacetophenone thiosemicarbazone?
A3: Yes, research suggests that copper(II) complexes of p-Methoxyacetophenone thiosemicarbazone exhibit potential anticancer activity. [] These complexes demonstrated cytotoxic activity against the human breast cancer cell line MCF-7 in vitro. [] Further studies are needed to explore their in vivo efficacy and safety profiles.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)
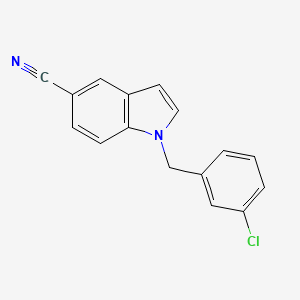
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)
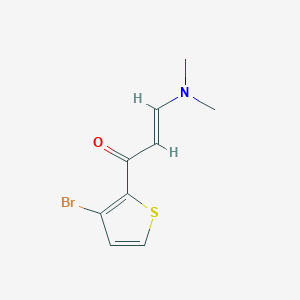
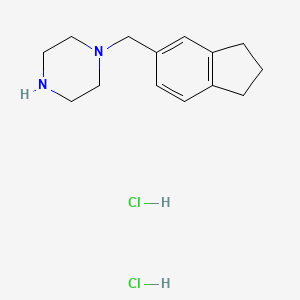
![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)
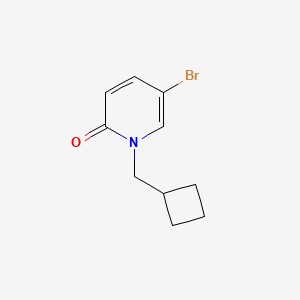

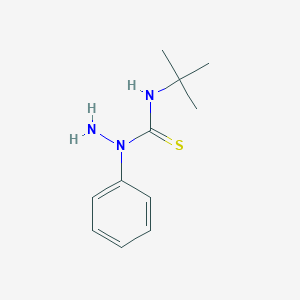
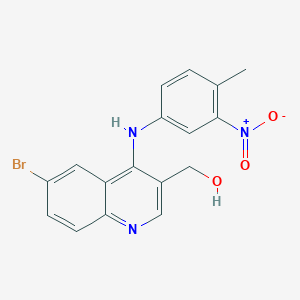

![4-Bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzaldehyde](/img/structure/B3034192.png)
